5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the protection of amino groups, spirocyclization, and subsequent deprotection steps . Reaction conditions may vary, but common reagents include tert-butyl chloroformate for the protection step and various catalysts for the cyclization process
Chemical Reactions Analysis
5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Biology: Researchers use it to study the effects of spirocyclic compounds on biological systems.
Mechanism of Action
The mechanism of action of 5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid can be compared with other spirocyclic compounds, such as:
Spiro[2.4]heptane derivatives: These compounds have a similar spirocyclic structure but differ in their ring size and functional groups.
Spiro[3.3]heptane derivatives: These compounds also feature a spirocyclic core but with different substituents and ring sizes.
The uniqueness of this compound lies in its specific functional groups and the tert-butoxycarbonyl protection, which provides distinct reactivity and stability compared to other spirocyclic compounds .
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.3]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-8-13(9(15)16)6-12(7-13)4-5-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFCFFILHMIEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2(C1)CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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